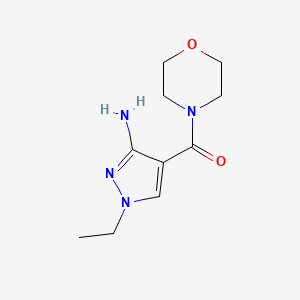

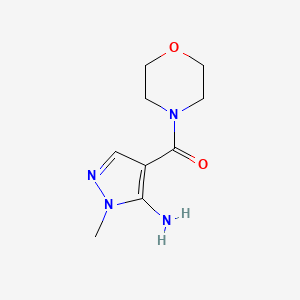

![molecular formula C15H25N5 B11734440 {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734440.png)

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amin ist eine komplexe organische Verbindung, die zur Klasse der Pyrazolderivate gehört. Diese Verbindung ist durch das Vorhandensein von zwei Pyrazolringen gekennzeichnet, die jeweils mit verschiedenen Alkylgruppen substituiert sind. Die einzigartige Struktur dieser Verbindung macht sie zu einem interessanten Gegenstand für verschiedene wissenschaftliche Studien, insbesondere in den Bereichen Chemie und Pharmakologie.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von [[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amin beinhaltet typischerweise die Reaktion von 1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-carbaldehyd mit 1-Propyl-1H-pyrazol-4-carbaldehyd in Gegenwart eines geeigneten Amins. Die Reaktion wird üblicherweise unter Rückflussbedingungen mit einem Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das resultierende Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.

Industrielle Produktionsmethoden

Im industriellen Maßstab kann die Produktion dieser Verbindung die Verwendung von kontinuierlichen Fließsynthestechniken beinhalten, um die Effizienz und Ausbeute zu steigern. Der Einsatz von automatisierten Reaktoren und fortschrittlichen Reinigungsmethoden wie der Hochleistungsflüssigkeitschromatographie (HPLC) kann den Produktionsprozess weiter rationalisieren und so eine gleichbleibende Qualität und Skalierbarkeit gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carbaldehyde with 1-propyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable amine. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further streamline the production process, ensuring consistent quality and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Diese Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid. Die Oxidation der Pyrazolringe kann zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden. Diese Reaktionen können die in der Verbindung vorhandenen Carbonylgruppen zu Alkoholen reduzieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine der Alkylgruppen durch eine andere funktionelle Gruppe ersetzt wird. Häufige Reagenzien für diese Reaktionen sind Alkylhalogenide und Nukleophile.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid; typischerweise in wässrigen oder organischen Lösungsmitteln bei erhöhten Temperaturen durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; üblicherweise unter wasserfreien Bedingungen durchgeführt, um Nebenreaktionen zu vermeiden.

Substitution: Alkylhalogenide, Nukleophile; Reaktionen werden oft in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril durchgeführt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate der ursprünglichen Verbindung. Diese Derivate können unterschiedliche chemische und physikalische Eigenschaften aufweisen, was sie für verschiedene Anwendungen nützlich macht.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird [[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amin als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

In der biologischen Forschung wird diese Verbindung wegen ihres Potenzials als bioaktives Molekül untersucht. Ihre Wechselwirkungen mit verschiedenen biologischen Zielmolekülen, wie Enzymen und Rezeptoren, sind von besonderem Interesse. Forscher untersuchen ihr Potenzial als Leitverbindung für die Entwicklung neuer Medikamente.

Medizin

In der Medizin wird die Verbindung wegen ihrer pharmakologischen Eigenschaften untersucht. Vorläufige Studien deuten darauf hin, dass sie therapeutisches Potenzial bei der Behandlung bestimmter Krankheiten wie Krebs und neurologischer Erkrankungen haben könnte. Ihre Fähigkeit, spezifische molekulare Pfade zu modulieren, macht sie zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung.

Industrie

Im Industriesektor wird [[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amin als Zwischenprodukt bei der Herstellung verschiedener Chemikalien verwendet. Seine Stabilität und Reaktivität machen es für die Synthese von Agrochemikalien, Farbstoffen und anderen Spezialchemikalien geeignet.

Wirkmechanismus

Der Wirkmechanismus von [[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen, wie Enzymen und Rezeptoren. Die Verbindung kann an diese Zielmoleküle binden und deren Aktivität modulieren, wodurch eine Kaskade biochemischer Ereignisse ausgelöst wird. Beispielsweise kann sie die Aktivität bestimmter Enzyme hemmen, die an Krankheitswegen beteiligt sind, und so ihre therapeutische Wirkung entfalten. Die genauen beteiligten molekularen Pfade und Zielmoleküle werden noch untersucht, aber frühe Studien deuten darauf hin, dass die Verbindung Signalwege beeinflussen kann, die mit Zellproliferation und Apoptose zusammenhängen.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers are exploring its potential as a lead compound for the development of new drugs.

Medicine

In medicine, the compound is being investigated for its pharmacological properties. Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, such as cancer and neurological disorders. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used as an intermediate in the production of various chemicals. Its stability and reactivity make it suitable for use in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets involved are still under investigation, but early studies indicate that the compound may affect signaling pathways related to cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N,N-Diisopropylethylamin: Ein tertiäres Amin, das in der organischen Synthese als nicht-nukleophiles Base verwendet wird.

2-Fluorodeschloroketamin: Ein dissoziatives Anästhetikum, das mit Ketamin verwandt ist.

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeichnet sich [[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amin durch seine doppelte Pyrazolringstruktur und spezifische Alkylsubstitutionen aus. Diese Merkmale verleihen ihm einzigartige chemische Eigenschaften, wie z. B. erhöhte Stabilität und Reaktivität, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht.

Eigenschaften

Molekularformel |

C15H25N5 |

|---|---|

Molekulargewicht |

275.39 g/mol |

IUPAC-Name |

1-(2-methyl-5-propan-2-ylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine |

InChI |

InChI=1S/C15H25N5/c1-5-6-20-11-13(9-17-20)8-16-10-14-7-15(12(2)3)18-19(14)4/h7,9,11-12,16H,5-6,8,10H2,1-4H3 |

InChI-Schlüssel |

CMBWNZZBUCBVCZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1C=C(C=N1)CNCC2=CC(=NN2C)C(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

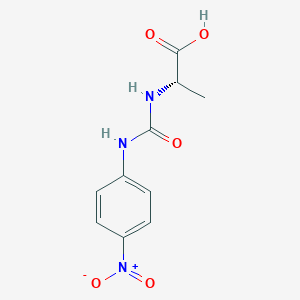

![2-[(1S)-1-aminoethyl]benzonitrile](/img/structure/B11734368.png)

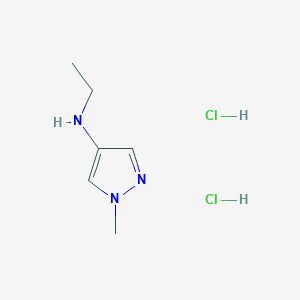

![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11734377.png)

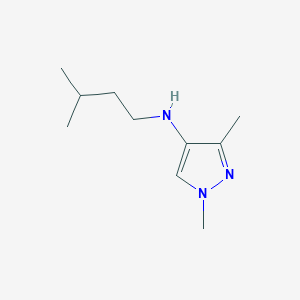

![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734394.png)

![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11734404.png)

![5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione](/img/structure/B11734413.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11734420.png)

![(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B11734447.png)

![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11734450.png)